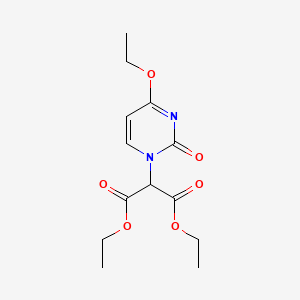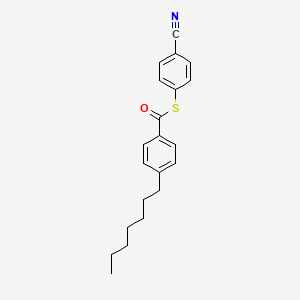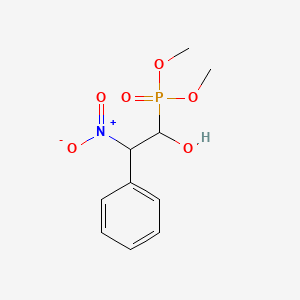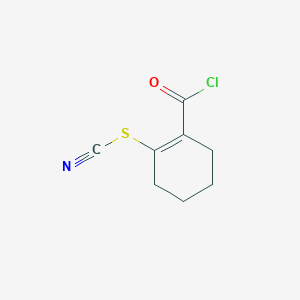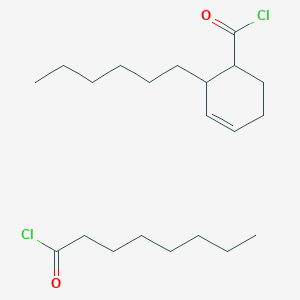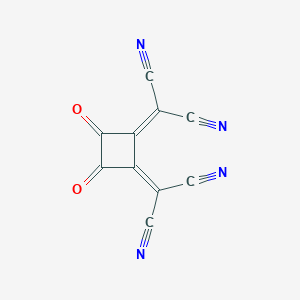
(Butoxymethylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of malononitrile and is characterized by the presence of a butoxymethylidene group attached to the propanedinitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Butoxymethylidene)propanedinitrile can be synthesized through several methods, including the reaction of malononitrile with butyl aldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the butoxymethylidene group . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(Butoxymethylidene)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form extended conjugated systems.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions with amines can yield substituted amides, while condensation reactions with aldehydes can produce extended conjugated systems .
Aplicaciones Científicas De Investigación
(Butoxymethylidene)propanedinitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications
Mecanismo De Acción
The mechanism of action of (butoxymethylidene)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The butoxymethylidene group enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler analog with the formula C3H2N2, used extensively in organic synthesis.
Propionitrile: Another related compound with the formula C3H5N, used as a solvent and precursor in organic synthesis.
Uniqueness
(Butoxymethylidene)propanedinitrile is unique due to the presence of the butoxymethylidene group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Propiedades
Número CAS |
64861-70-7 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(butoxymethylidene)propanedinitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-11-7-8(5-9)6-10/h7H,2-4H2,1H3 |
Clave InChI |
FBOHRPROYWSCIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)


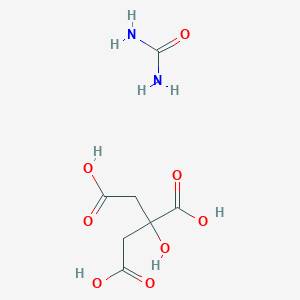
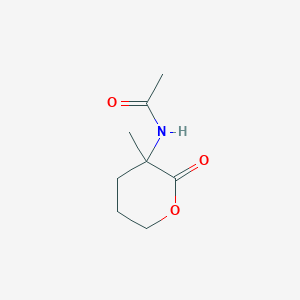
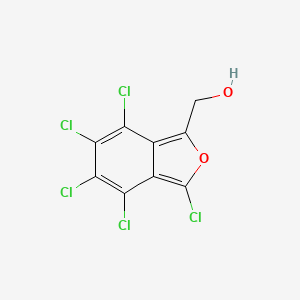
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
